molecular formula C12H24O4 B12285535 Methyl 10,11-dihydroxyundecanoate CAS No. 24724-06-9

Methyl 10,11-dihydroxyundecanoate

Cat. No.: B12285535
CAS No.: 24724-06-9
M. Wt: 232.32 g/mol
InChI Key: TYZUVPXYKZKGPK-UHFFFAOYSA-N
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Description

Methyl 10,11-dihydroxyundecanoate is an organic compound with the molecular formula C12H24O4 It is a derivative of undecanoic acid, featuring two hydroxyl groups at the 10th and 11th positions and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 10,11-dihydroxyundecanoate can be synthesized from methyl undecenoate through a two-step process. The first step involves the epoxidation of the internal double bond of methyl undecenoate using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature. The second step is the ring-opening of the epoxy groups under acidic conditions to yield the desired dihydroxy compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as zinc acetate or sodium methoxide can enhance the efficiency of the polycondensation process, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 10,11-dihydroxyundecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Tosylates or other substituted derivatives.

Scientific Research Applications

Methyl 10,11-dihydroxyundecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 10,11-dihydroxyundecanoate primarily involves its ability to undergo polycondensation reactions. The hydroxyl groups react with other monomers to form ester linkages, resulting in the formation of hyperbranched polyesters. These polyesters have a high degree of branching, which imparts unique physical and chemical properties to the material .

Comparison with Similar Compounds

Similar Compounds

    Methyl 10-hydroxyundecanoate: Similar structure but with only one hydroxyl group.

    Methyl ricinoleate: Contains a hydroxyl group at the 12th position and an ester group.

    Methyl 10,11-dihydroxydecanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl 10,11-dihydroxyundecanoate is unique due to the presence of two hydroxyl groups at adjacent positions, which allows for the formation of hyperbranched polyesters with distinct properties. This makes it particularly valuable in the development of advanced materials and polymers .

Properties

CAS No.

24724-06-9

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 10,11-dihydroxyundecanoate

InChI

InChI=1S/C12H24O4/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h11,13-14H,2-10H2,1H3

InChI Key

TYZUVPXYKZKGPK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC(CO)O

Origin of Product

United States

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